8-Chloro-4,4-dimethylthiochroman-6-carbaldehyde
Description
8-Chloro-4,4-dimethylthiochroman-6-carbaldehyde is a chemical compound that belongs to the class of thiochroman derivatives. It has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications.
Properties
IUPAC Name |
8-chloro-4,4-dimethyl-2,3-dihydrothiochromene-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClOS/c1-12(2)3-4-15-11-9(12)5-8(7-14)6-10(11)13/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFMVZHVWSUYGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCSC2=C1C=C(C=C2Cl)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001153424 | |
| Record name | 8-Chloro-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001153424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350761-69-1 | |
| Record name | 8-Chloro-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350761-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001153424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4,4-dimethylthiochroman-6-carbaldehyde typically involves the following steps:
Formation of the thiochroman ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Formylation: The formyl group can be introduced using a Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-4,4-dimethylthiochroman-6-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 8-Chloro-4,4-dimethylthiochroman-6-carboxylic acid.
Reduction: 8-Chloro-4,4-dimethylthiochroman-6-methanol.
Substitution: Various substituted thiochroman derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloro-4,4-dimethylthiochroman-6-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has potential biological activity and is studied for its effects on various biological systems.
Medicine: Research is ongoing to explore its therapeutic potential in treating certain diseases.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 8-Chloro-4,4-dimethylthiochroman-6-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The chloro group may also participate in interactions with biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
8-Chloro-4,4-dimethylchroman-6-carbaldehyde: Similar structure but lacks the sulfur atom.
8-Chloro-4,4-dimethylthiochroman-6-carbaldehyde 1,1-dioxide: Contains an additional oxygen atom, making it more oxidized.
Uniqueness
This compound is unique due to the presence of both a chloro group and a thiochroman ring, which can impart distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
8-Chloro-4,4-dimethylthiochroman-6-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The structure of this compound features a thiochroman core with a chloro substituent and an aldehyde functional group. This unique configuration contributes to its interaction with biological targets.
Chemical Formula : C12H13ClOS
CAS Number : 1350761-72-6
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has been tested against multiple microbial strains.
- Anticancer Properties : Preliminary studies suggest potential in inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : Investigated for its role in modulating inflammatory responses.
Antimicrobial Activity
Studies have demonstrated that this compound possesses notable antimicrobial properties.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
| Candida albicans | 30 µg/mL |
These results indicate that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.
Anticancer Activity
Research has shown that this compound may induce apoptosis in various cancer cell lines.
Case Study: HeLa Cells
A study evaluated the cytotoxic effects on HeLa cells (cervical cancer) using different concentrations of the compound:
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
The results suggest a dose-dependent reduction in cell viability, indicating potential anticancer effects.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Interaction with Enzymes : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.
- Modulation of Signaling Pathways : The compound may influence pathways associated with apoptosis and inflammation.
- Disruption of Membrane Integrity : Its antimicrobial activity could be attributed to disrupting microbial cell membranes.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with similar compounds is useful:
| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | Yes | Yes | Thiochroman core with chloro and aldehyde groups |
| Benzaldehyde derivatives | Moderate | Limited | Simpler structure without thio group |
| Thiochroman analogs | Yes | Yes | Similar core but varies in substituents |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
